Gallium arsenide was first synthesized in 1926 by Victor Goldschmidt and Donder Vwishuna through the reaction of arsenic vapors with gallium . As a III-V semiconductor, gallium arsenide is pivotal in various electronic devices, including infrared light-emitting diodes, laser diodes, solar cells, and microwave frequency integrated circuits. Its ability to efficiently emit light makes it particularly valuable in optoelectronics .
Gallium arsenide can be synthesized using several methods, each with distinct technical parameters:
Gallium arsenide has a tetrahedral coordination geometry where each gallium atom is surrounded by four arsenic atoms and vice versa. The bond length between gallium and arsenic is approximately 2.43 Å. The zinc blende structure leads to a high electron mobility, which is beneficial for high-speed electronic applications. The direct band gap of approximately 1.42 eV at room temperature enables efficient light emission, making it ideal for laser diodes and LEDs .
The primary chemical reaction for synthesizing gallium arsenide is:
This reaction must be conducted under an overpressure of arsenic to prevent sublimation losses that could affect stoichiometry . Additionally, gallium arsenide can undergo oxidation when exposed to air, leading to degradation of its semiconductor properties. Passivation techniques often involve depositing layers like cubic gallium(II) sulfide to protect the surface .
In semiconductor applications, gallium arsenide operates primarily through its electronic band structure. When photons are absorbed by the material, electrons are excited from the valence band to the conduction band, creating electron-hole pairs that contribute to electrical conductivity or light emission. This process is critical in devices like light-emitting diodes where recombination of these carriers results in photon emission at specific wavelengths .
Gallium arsenide exhibits several notable physical and chemical properties:
These properties make gallium arsenide suitable for high-temperature applications and environments where stability against thermal fluctuations is required .
Gallium arsenide has numerous applications across various fields:
Gallium arsenide (GaAs) represents a cornerstone of modern semiconductor technology, belonging to the III-V compound semiconductor group where gallium (Group III) and arsenic (Group V) combine to form a crystalline material with exceptional electronic and photonic properties. This compound has become indispensable for applications demanding high-frequency operation, efficient light emission, and radiation hardness, distinguishing itself from elemental semiconductors like silicon through its fundamental physical characteristics.
The historical pathway to gallium arsenide begins with the isolation of its constituent elements. Gallium was discovered in 1875 by French chemist Paul-Émile Lecoq de Boisbaudran through spectroscopic analysis of zinc ore (sphalerite) [1] [10]. Arsenic, known since antiquity in compound forms, was isolated as an element around 1250 AD by alchemist Albertus Magnus [1]. The intentional synthesis of gallium arsenide occurred in 1926 when Victor Goldschmidt reacted arsenic vapors with gallium(III) oxide in a hydrogen atmosphere at 600°C [2] [10].
The pivotal recognition of gallium arsenide's semiconductor potential emerged in the post-World War II era. Heinrich Welker at Siemens-Schuckert pioneered research into III-V compounds, securing a patent on gallium arsenide's semiconductor properties in 1951 and publishing foundational work in 1952 [2]. Commercial production of single-crystal gallium arsenide commenced in 1954, accelerating research throughout the 1950s [2]. A major milestone occurred in 1962 with the development of the first infrared light-emitting diodes (LEDs) using gallium arsenide, demonstrating its capacity for efficient light emission due to its direct bandgap [2] [10]. Device innovation progressed with Carver Mead's fabrication of the first gallium arsenide metal-semiconductor field-effect transistor (MESFET) in 1965, establishing the material's viability for high-frequency electronics [6].
Table 1: Key Historical Milestones in Gallium Arsenide Development
Year | Development | Contributor(s) |
---|---|---|
1875 | Discovery of Gallium | Paul-Émile Lecoq de Boisbaudran |
1926 | First Synthesis of GaAs | Victor Goldschmidt |
1951 | Semiconductor Properties Patented | Heinrich Welker (Siemens) |
1962 | First Infrared LEDs | Multiple Research Groups |
1965 | First GaAs Field-Effect Transistor (MESFET) | Carver Mead |
Within the III-V semiconductor family, gallium arsenide serves as a fundamental material platform due to its favorable crystal structure and electronic properties. Its zinc blende crystal structure (space group F-43m) provides a symmetric lattice enabling high-quality epitaxial growth of complex heterostructures [2] [4]. This crystalline stability permits the precise engineering of multilayer devices using techniques like molecular beam epitaxy (MBE) and metalorganic chemical vapor deposition (MOCVD) [2] [4]. A critical advantage is the near-perfect lattice matching achievable with other III-V alloys such as aluminum gallium arsenide (AlGaAs) and indium gallium arsenide (InGaAs), minimizing strain-induced defects in quantum wells and superlattices [2].
Gallium arsenide's most technologically significant characteristic is its high electron mobility, reaching approximately 9,000 cm²/(V·s) at room temperature – nearly six times greater than silicon [2] [6]. This property stems from the low effective mass of electrons (0.067m₀) in the Γ-valley of the conduction band. Combined with a high saturated electron velocity (~2 × 10⁷ cm/s), this enables transistors operating at frequencies exceeding 250 GHz, essential for millimeter-wave communications and radar systems [2] [8]. Furthermore, gallium arsenide substrates can be engineered into a "semi-insulating" state with resistivities of 10⁷–10⁹ Ω·cm through controlled arsenic antisite defect formation during crystal growth. This property provides natural electrical isolation between integrated components without requiring additional oxide isolation layers, significantly reducing parasitic capacitance in high-frequency monolithic microwave integrated circuits (MMICs) [2] [6].
Table 2: Crystal Growth Methods for Gallium Arsenide
Method | Description | Key Applications |
---|---|---|
Liquid Encapsulated Czochralski (LEC) | Molten GaAs contained under inert boric oxide layer; produces semi-insulating crystals | Substrates for RF/microwave devices |
Vertical Gradient Freeze (VGF) | Controlled directional solidification in vertical furnace; lower defect density | Optoelectronics, lasers |
Molecular Beam Epitaxy (MBE) | Ultra-high vacuum deposition with atomic-layer control; enables abrupt heterojunctions | Quantum wells, HBTs, research |
Metalorganic Vapor-Phase Epitaxy (MOVPE) | Vapor-phase deposition using organometallic precursors; suitable for production-scale growth | Solar cells, LEDs, high-volume devices |
Gallium arsenide occupies a distinct position within the semiconductor landscape, offering specific advantages and disadvantages relative to silicon and emerging wide-bandgap compounds.
Fundamental Property Comparison: Gallium arsenide possesses a direct bandgap of 1.42 eV (300 K), contrasting sharply with silicon's indirect bandgap of 1.12 eV [2] [3] [8]. This fundamental distinction underpins gallium arsenide's superior efficiency in light emission and absorption processes, enabling practical semiconductor lasers, high-efficiency solar cells, and photodetectors unsuitable for silicon [2] [7] [10]. Electron mobility differences are substantial: gallium arsenide (8,000–9,000 cm²/V·s) surpasses silicon (1,500 cm²/V·s) by a factor of approximately six, while its saturated electron velocity is nearly double [2] [6]. These characteristics translate into faster switching speeds and lower noise generation in high-frequency analog circuits [8]. Additionally, gallium arsenide's wider bandgap confers greater intrinsic temperature stability and radiation hardness, making it valuable for aerospace and satellite applications where silicon devices might fail [2] [7] [9]. Recent breakthroughs in material purity (reaching 1 impurity per 10¹⁰ atoms) have further enhanced quantum transport properties at low temperatures, enabling novel physics experiments under moderate magnetic fields [9].
Performance and Cost Trade-offs: Despite its performance advantages, gallium arsenide faces significant economic and manufacturing challenges. Silicon benefits from abundant raw materials, a mature industrial infrastructure capable of producing 300 mm diameter wafers, and a native oxide (silicon dioxide) that enables high-performance metal-oxide-semiconductor (MOS) device fabrication [2] [3] [8]. Gallium arsenide lacks a stable, high-quality native oxide, historically hindering the development of complementary MOS logic and necessitating alternative device architectures like MESFETs or heterojunction bipolar transistors (HBTs) [2] [6]. Thermal conductivity presents another limitation; gallium arsenide (0.46 W/cm·K) dissipates heat less effectively than silicon (1.5 W/cm·K), constraining power density in integrated circuits [2] [6]. Cost differentials remain substantial: an 8-inch gallium arsenide wafer costs approximately $5,000 compared to roughly $5 for a similarly sized silicon wafer, primarily due to complex crystal growth, lower yields, and hazardous arsenic processing requirements [3].
Comparison with Wide-Bandgap Semiconductors: Emerging semiconductors like gallium nitride (GaN, bandgap: 3.4 eV) and silicon carbide (SiC, bandgap: 3.0 eV) surpass gallium arsenide in breakdown field strength and thermal conductivity, enabling superior performance in high-voltage power electronics [8]. However, gallium arsenide retains advantages in electron mobility (exceeding GaN's ~2,000 cm²/V·s), mature substrate availability, and established fabrication processes for complex analog and mixed-signal integrated circuits operating at microwave and millimeter-wave frequencies [8].
Table 3: Fundamental Semiconductor Property Comparison (300 K)
Property | Gallium Arsenide (GaAs) | Silicon (Si) | Gallium Nitride (GaN) | Silicon Carbide (4H-SiC) |
---|---|---|---|---|
Crystal Structure | Zinc Blende | Diamond | Wurtzite | Hexagonal |
Bandgap Type | Direct | Indirect | Direct | Indirect |
Bandgap Energy (eV) | 1.42 | 1.12 | 3.4 | 3.0 |
Electron Mobility (cm²/V·s) | 8,000–9,000 | 1,500 | ~2,000 | ~950 |
Saturated Electron Velocity (×10⁷ cm/s) | ~2.0 | ~1.0 | ~2.5 | ~2.0 |
Thermal Conductivity (W/cm·K) | 0.46 | 1.5 | ~1.3–2.0 | 3.0–4.9 |
Breakdown Field (MV/cm) | ~0.4 | ~0.3 | 3.3 | 2.5–3.5 |
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